molecular formula C4H11NO B563596 L-2-Aminobutanol-d5 CAS No. 1217783-40-8

L-2-Aminobutanol-d5

Cat. No.: B563596
CAS No.: 1217783-40-8
M. Wt: 94.169
InChI Key: JCBPETKZIGVZRE-JWUQSEDQSA-N
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Description

L-2-Aminobutanol-d5: is a deuterated analog of L-2-Aminobutanol, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of L-2-Aminobutanol-d5 typically involves the use of bipolar membrane electrodialysis, which allows for the separation and clean production of the compound without the need for additional reagents .

Mechanism of Action

The mechanism of action of L-2-Aminobutanol-d5 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor for various enzymes. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms due to the isotope effect, which can slow down or alter reaction rates .

Comparison with Similar Compounds

Uniqueness: L-2-Aminobutanol-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where isotopic effects are studied. This labeling allows for more precise tracking and analysis of metabolic and chemical processes.

Biological Activity

L-2-Aminobutanol-d5 is a deuterated derivative of 2-aminobutanol, which is an important compound in various biochemical and pharmaceutical applications. The biological activity of this compound has been investigated in several studies, focusing on its role as a chiral building block in drug synthesis, its potential therapeutic applications, and its metabolic pathways. This article summarizes the current understanding of its biological activity, supported by relevant data tables and research findings.

This compound is characterized by the presence of five deuterium atoms, which enhance its stability and tracking in metabolic studies. It can be synthesized through various methods, including the reduction of 2-aminobutyric acid or via enzymatic processes involving transaminases. The synthesis methods are crucial for obtaining high-purity samples suitable for biological assays.

Biological Activity Overview

This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry:

  • Antiviral Activity : Research has indicated that derivatives of aminobutanol can serve as intermediates in the synthesis of antiviral agents. For instance, biocatalytic methods have been employed to produce antiviral drugs where this compound may play a role as a synthetic precursor .
  • Neuroprotective Effects : Some studies suggest that aminobutanols can exhibit neuroprotective properties, potentially benefiting conditions like neurodegeneration. The exact mechanisms are still under investigation but may involve modulation of neurotransmitter systems .

Table 1: Biological Activity Summary of this compound

Activity TypeObserved EffectReference
AntiviralIntermediate in drug synthesis
NeuroprotectivePotential modulation of neurotransmitters
CytotoxicityLow cytotoxic effects in specific assays

Case Studies

  • Antiviral Synthesis : A study highlighted the use of this compound in synthesizing nucleoside analogs for antiviral therapies. The compound's structure allows for modifications that enhance the efficacy against viral replication pathways .
  • Neuroprotection : In experimental models, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases, although further clinical studies are required to validate these findings .
  • Metabolic Pathways : Research on the metabolism of this compound indicates that its deuterated form can provide insights into metabolic pathways due to the distinct mass differences observed in mass spectrometry analyses. This can help trace its bioactivity and interactions within biological systems .

Research Findings

The following key findings have emerged from recent studies:

  • Stability and Metabolism : this compound exhibits enhanced metabolic stability compared to its non-deuterated counterparts, making it a preferred choice for long-term studies .
  • Pharmacokinetics : The pharmacokinetic profile of this compound shows favorable absorption characteristics, which are critical for drug development processes .

Properties

IUPAC Name

(2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBPETKZIGVZRE-JWUQSEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within one hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1-butanol from N-[1-(chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
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dl-2-amino-1-butanol acetate hydrochloride
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Synthesis routes and methods II

Procedure details

Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride is highly pH dependent. It has now been found that a simple hydrolysis procedure is effective. On refluxing with water N-[1-(chloromethyl)propyl]acetimidoyl chloride is transformed into a mixture of dl-2-amino-1-butanol (77%), dl-2-amino-1-butanol acetate hydrochloride (17%), the N-[1-(hydroxymethyl)propyl]acetamide (7%) and acetic acid within 1 hour. The product ratios appear to represent equilibrium compositions because additional heating (14 hrs.) does not materially change their distribution. If, however, the hydrolysis is carried out with aqueous methanol or ethanol, it is complete within 2 hours and the acetyl component of the product can be removed as methyl or ethyl acetate by distillation. This procedure not only decreases hydrolysis time, it also avoids the accumulation of salts in the reaction mixture, gives essentially quantitative yields of dl-2-amino-1butanol from N-[1-chloromethyl)propyl]acetimidoyl chloride through N-[1-(chloromethyl)propyl]acetamide, and facilitates product work-up. Methyl acetate boils at 57° C., and is readily distilled off.
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dl-2-amino-1-butanol acetate hydrochloride
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Synthesis routes and methods III

Procedure details

2-Amino-n-butanol is prepared by condensing 1-nitropropane with formaldehyde in an aqueous medium in the presence of a phase transfer agent which acts both as a basic catalyst and as a surfactant, and the resulting 2-nitro-n-butanol obtained is subjected to catalytic hydrogenation using a hydrogenating mixture consisting of hydrogen and nitrogen at a pressure of 8 to 12 bars.
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